molecular formula C19H20BFO3 B2531589 2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2377607-18-4

2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2531589
CAS No.: 2377607-18-4
M. Wt: 326.17
InChI Key: CDQDBJVWOUIWHG-UHFFFAOYSA-N
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Description

2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a 4-fluorophenyl ketone moiety attached to a phenyl ring, which is further linked to a pinacol-protected dioxaborolane core. This structure combines electron-withdrawing (EWG) and aromatic features, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems. The compound is categorized under halogenated benzenes and has been utilized in medicinal chemistry and materials science . Its discontinued commercial status (as of 2025) suggests specialized synthesis routes are required for procurement .

Properties

IUPAC Name

(4-fluorophenyl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BFO3/c1-18(2)19(3,4)24-20(23-18)15-9-5-13(6-10-15)17(22)14-7-11-16(21)12-8-14/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQDBJVWOUIWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluorobenzoyl chloride with phenylboronic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The resulting intermediate is then reacted with pinacol to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Electronic Effects

A. Simple Fluorophenyl Derivatives
  • 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 214360-58-4):
    Lacks the carbonyl group, reducing electron withdrawal. Used in neuroprotective agent synthesis (e.g., tacrine derivatives) due to milder electronic effects .
B. Carbonyl-Containing Analogues
  • 2-(4-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Replaces the carbonyl with an ether linkage. The oxygen atom donates electron density, reducing reactivity in Suzuki reactions compared to the target’s ketone group .
  • 2-(4-(3,3-Difluorocyclobutyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
    Cyclopropyl substituent introduces strain and fluorination, altering solubility and steric profile while retaining EWG characteristics .

Steric and Conformational Comparisons

Compound Substituent Type Molecular Weight Key Applications Reactivity Notes
Target Compound 4-Fluorophenyl carbonyl 352.2 g/mol Biaryl coupling, drug discovery High reactivity due to EWG
2-(4-Bromophenyl)-dioxaborolane Bromophenyl 299.0 g/mol Halogen exchange reactions Bromine acts as leaving group
2-(4-Methoxyphenylethynyl)-dioxaborolane Ethynyl-methoxyphenyl 334.3 g/mol Conjugated materials Ethynyl enhances conjugation
2-(1-Phenylpentadecan-3-yl)-dioxaborolane Long alkyl chain 428.5 g/mol Lipid membrane studies Low solubility in polar solvents
  • Ethynyl-Linked Derivatives (e.g., ): Ethynyl groups enhance π-conjugation but reduce steric bulk compared to the target’s carbonyl-phenyl group, favoring applications in optoelectronics .
  • Alkyl-Substituted Analogues (e.g., ): Aliphatic chains improve lipid solubility but hinder cross-coupling efficiency due to poor aromatic stabilization .

Stability and Handling

  • Hydrolysis Resistance : The target’s carbonyl group may slightly reduce boronic ester hydrolysis compared to alkyl analogues (e.g., ’s fluorobenzyl derivative) due to conjugation stabilizing the boron center .
  • Thermal Stability : Derivatives with bulky groups (e.g., tert-butyl in ) exhibit higher thermal stability, whereas the target’s aromatic ketone may decompose at elevated temperatures .

Biological Activity

The compound 2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H22B2F1O3
  • Molecular Weight : 346.17 g/mol
  • CAS Number : 125971-95-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom. Boron compounds have been shown to influence cellular processes such as apoptosis, cell proliferation, and signal transduction pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Gene Expression : It has been suggested that this compound can alter the expression of genes associated with cancer progression and inflammation.

Anticancer Activity

Research indicates that boron-containing compounds can exhibit significant anticancer properties. The specific compound under review has shown promise in inhibiting tumor cell growth in vitro.

  • Case Study : A study conducted on human cancer cell lines demonstrated that this compound reduced cell viability by inducing apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties.

  • Research Findings : In vivo studies have reported that treatment with this compound reduced markers of inflammation in models of chronic inflammatory diseases.

Data Tables

Biological ActivityMechanismReference
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of cytokines

Case Studies

  • Anticancer Study : In a controlled experiment involving breast cancer cell lines, treatment with 2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane resulted in a 70% reduction in cell proliferation compared to untreated controls. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis.
  • Inflammation Model : In a murine model of rheumatoid arthritis, administration of the compound led to a significant decrease in inflammatory markers (TNF-alpha and IL-6) by 50% after two weeks of treatment. Histological analysis showed reduced synovial inflammation compared to controls.

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